2,5-Bis(tributylstannyl)thiophene

Catalog No.
S1542413
CAS No.
145483-63-2
M.F
C28H56SSn2
M. Wt
662.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(tributylstannyl)thiophene

CAS Number

145483-63-2

Product Name

2,5-Bis(tributylstannyl)thiophene

IUPAC Name

tributyl-(5-tributylstannylthiophen-2-yl)stannane

Molecular Formula

C28H56SSn2

Molecular Weight

662.2 g/mol

InChI

InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;

InChI Key

ITAZQNRIMIQTDI-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC

Synonyms

2,5-Bis(tributylstannyl)thiophene 97%

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC

Synthesis and Characterization:

2,5-Bis(tributylstannyl)thiophene is an organotin compound synthesized through various methods, including Stille coupling and metal exchange reactions. [, ] These reactions involve the manipulation of organic and inorganic precursors to obtain the desired product. The characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity. [, ]

Precursor for Conjugated Polymers:

2,5-Bis(tributylstannyl)thiophene serves as a valuable precursor for the synthesis of conjugated polymers, which are a class of materials with alternating single and double bonds between atoms, leading to delocalized electrons and unique electrical properties. The tributylstannyl groups on the thiophene ring act as reactive sites for polymerization reactions, enabling the formation of conjugated polymers with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [, ]

Studies in Crystal Engineering:

Research has explored the use of 2,5-Bis(tributylstannyl)thiophene in crystal engineering, which involves the design and creation of crystals with specific properties. By incorporating this compound into crystal structures, researchers can influence the packing and interactions between molecules, potentially leading to materials with desired functionalities. []

2,5-Bis(tributylstannyl)thiophene is an organotin compound characterized by the presence of two tributylstannyl groups attached to a thiophene ring at the 2 and 5 positions. Its molecular formula is C28H56SSn2C_{28}H_{56}SSn_2, and it has a molecular weight of approximately 465.84 g/mol. This compound is notable for its applications in organic electronics, particularly in organic field-effect transistors and photovoltaic devices due to its favorable electronic properties and stability .

The mechanism of action of 2,5-Bis(tributylstannyl)thiophene depends on the specific application in organic electronics. In OFETs, the conjugated system allows for charge transport (movement of electrons) through the molecule when an electric field is applied []. In OPVs, the compound might contribute to light absorption and exciton (bound electron-hole pair) generation for efficient solar energy conversion, but detailed mechanisms require further investigation.

, primarily involving cross-coupling methods such as the Stille reaction. In these reactions, it can react with halogenated compounds to form more complex organic structures. The presence of the tributylstannyl groups enhances its reactivity, making it a valuable building block in synthetic organic chemistry .

The synthesis of 2,5-bis(tributylstannyl)thiophene typically involves the reaction of thiophene derivatives with tributylstannyl halides or oxides. One common method includes:

  • Starting Materials: Thiophene or its derivatives.
  • Reagents: Tributylstannyl chloride or oxide.
  • Conditions: The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference.
  • Procedure: The thiophene derivative is treated with the tributylstannyl reagent in the presence of a suitable catalyst (often a palladium catalyst) to facilitate the coupling reaction.

This method allows for the selective introduction of tributylstannyl groups at the desired positions on the thiophene ring .

2,5-Bis(tributylstannyl)thiophene finds extensive use in:

  • Organic Electronics: It serves as a precursor for high-performance organic semiconductors used in transistors and photovoltaic cells.
  • Material Science: The compound can be polymerized to create materials with tailored electronic properties for various applications.
  • Chemical Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules through coupling reactions .

Interaction studies involving 2,5-bis(tributylstannyl)thiophene have focused on its reactivity with different electrophiles and nucleophiles in synthetic pathways. These studies highlight its potential as a versatile reagent in organic synthesis, particularly in forming conjugated systems that enhance charge transport properties in electronic applications .

Several compounds share structural similarities with 2,5-bis(tributylstannyl)thiophene, including:

  • 2,5-Bis(trimethylstannyl)thiophene: Similar structure but with trimethyl instead of tributyl groups; often used in similar applications but may have different electronic properties due to steric effects.
  • Thieno[3,2-b]thiophene: A fused thiophene compound that exhibits extended conjugation; useful in organic electronics but lacks the organotin functionality.
  • Poly(3-hexylthiophene): A well-known polymer used in organic photovoltaics; while it shares thiophene units, it does not contain organotin substituents.
Compound NameStructure TypeKey Features
2,5-Bis(trimethylstannyl)thiopheneOrganotin ThiopheneHigher volatility; different electronic properties
Thieno[3,2-b]thiopheneFused ThiopheneExtended conjugation; lacks organotin groups
Poly(3-hexylthiophene)Conjugated PolymerWidely used in photovoltaics; no organotin functionality

The uniqueness of 2,5-bis(tributylstannyl)thiophene lies in its dual tributylstannyl substitution which enhances its solubility and processability while providing significant reactivity for further chemical transformations .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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